molecular formula C14H10ClF4N B6280243 (4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine CAS No. 1516284-69-7

(4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine

Cat. No.: B6280243
CAS No.: 1516284-69-7
M. Wt: 303.7
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Description

(4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C14H10ClF4N It is a substituted methanamine, characterized by the presence of both chloro and fluoro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-fluoro-5-(trifluoromethyl)benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and an acid catalyst like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Halogen substituents on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
  • (4-chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]methanamine
  • (4-chlorophenyl)[2-fluoro-5-(difluoromethyl)phenyl]methanamine

Uniqueness

(4-chlorophenyl)[2-fluoro

Properties

CAS No.

1516284-69-7

Molecular Formula

C14H10ClF4N

Molecular Weight

303.7

Purity

95

Origin of Product

United States

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